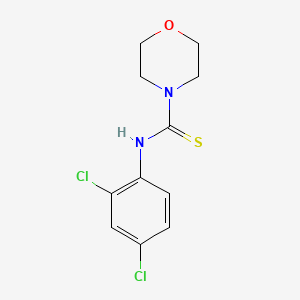
N-(2,4-dichlorophenyl)-4-morpholinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-4-morpholinecarbothioamide, commonly known as DCM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCM is a member of the thiosemicarbazone family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of DCM is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, DCM prevents cancer cells from dividing and proliferating, leading to cell death. Additionally, DCM has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DCM has been shown to have a variety of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, DCM has been shown to inhibit the production of reactive oxygen species, which can cause cellular damage and contribute to the development of diseases such as cancer and Alzheimer's disease. Additionally, DCM has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using DCM in lab experiments is its high potency and specificity for cancer cells. This allows researchers to study the effects of DCM on cancer cells without affecting normal cells. Additionally, DCM has been shown to have low toxicity in animal studies, making it a potentially safe and effective therapeutic agent. However, one limitation of using DCM in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of DCM. One area of research is the development of more efficient synthesis methods to produce DCM in larger quantities. Additionally, further studies are needed to fully understand the mechanism of action of DCM and its potential therapeutic applications. Finally, the development of more water-soluble derivatives of DCM may improve its efficacy as a therapeutic agent.
Méthodes De Synthèse
DCM can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenyl isothiocyanate with morpholine-4-carbothioamide or the reaction of 2,4-dichlorophenyl hydrazine with thiosemicarbazide. The synthesis of DCM has been optimized to produce high yields of pure compound suitable for scientific research.
Applications De Recherche Scientifique
DCM has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. DCM has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia cells. Additionally, DCM has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2OS/c12-8-1-2-10(9(13)7-8)14-11(17)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIZBQTZCZJAAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)morpholine-4-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

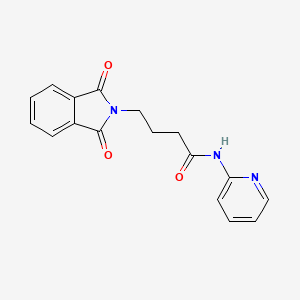
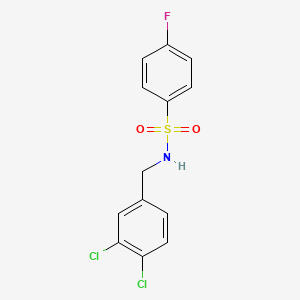
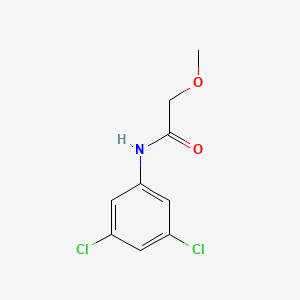
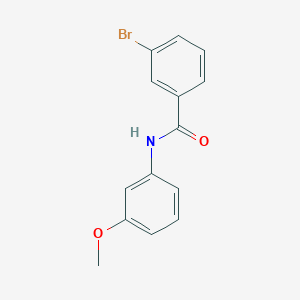
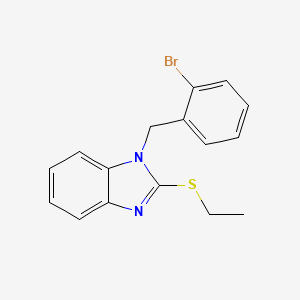
![N-{4-[N-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B5797489.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5797503.png)
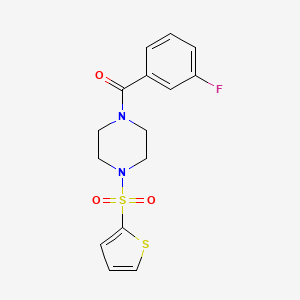
![N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4,5-dihydro-1H-imidazole-1-carboxamide](/img/structure/B5797526.png)
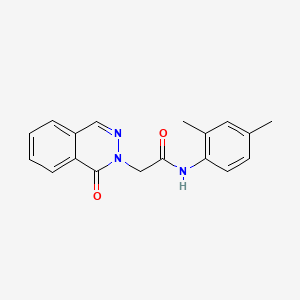
![1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5797538.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5797541.png)
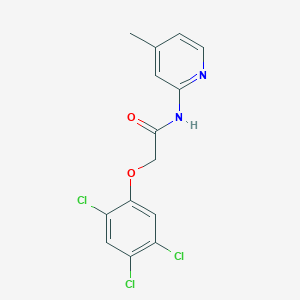
![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)